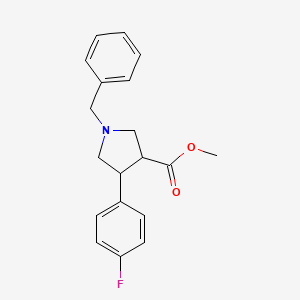![molecular formula C18H21F3N2O6S B12432148 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phthalimide group, a sulfanyl linkage, and an ethoxy group, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate typically involves multiple steps:
Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide group.
Attachment of the Propyl Chain: The phthalimide group is then reacted with a propyl halide under basic conditions to attach the propyl chain.
Introduction of the Sulfanyl Linkage: The propyl chain is further reacted with a thiol compound to introduce the sulfanyl linkage.
Formation of the Ethoxy Group: The resulting compound is then reacted with ethyl chloroformate to introduce the ethoxy group.
Final Assembly: The final step involves the reaction of the intermediate compound with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phthalimide group, converting it to a phthalamide or phthalic acid derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phthalamide or phthalic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can interact with protein active sites, while the sulfanyl linkage may participate in redox reactions. The ethoxy group can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,3-dioxoisoindol-2-yl)propanal
- 3-(1,3-dioxoisoindol-2-yl)propanoic acid
- 3-(1,3-dioxoisoindol-2-yl)propylamine
Uniqueness
3-{[3-(1,3-dioxoisoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxopropan-2-aminium trifluoroacetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoroacetate salt enhances its stability and solubility, making it more versatile for various applications.
Eigenschaften
Molekularformel |
C18H21F3N2O6S |
|---|---|
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]-1-ethoxy-1-oxopropan-2-yl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C16H20N2O4S.C2HF3O2/c1-2-22-16(21)13(17)10-23-9-5-8-18-14(19)11-6-3-4-7-12(11)15(18)20;3-2(4,5)1(6)7/h3-4,6-7,13H,2,5,8-10,17H2,1H3;(H,6,7) |
InChI-Schlüssel |
MOCIUEYXCUKHMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CSCCCN1C(=O)C2=CC=CC=C2C1=O)[NH3+].C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


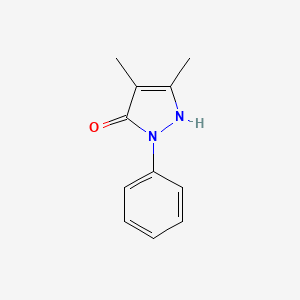


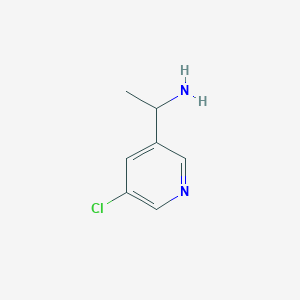

![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)
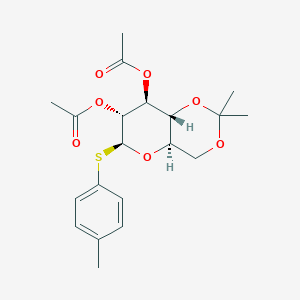

![2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B12432104.png)
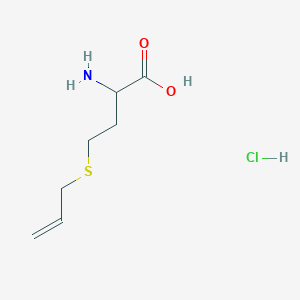
![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)

![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)
